![molecular formula C13H12ClF2N3O3 B2648110 ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate CAS No. 400073-88-3](/img/structure/B2648110.png)

ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

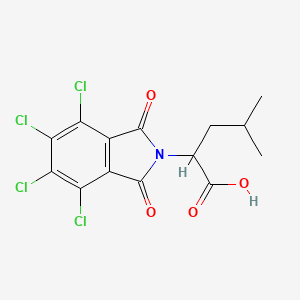

“Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C13H12ClF2N3O3 . Pyrazoles, which this compound is a derivative of, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of this compound comprises a pyrazole ring attached to a phenyl ring through a methoxy group that carries chloro and difluoro substituents . The exact 3D structure may be available in specialized chemical databases .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources retrieved, pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.7024864 . Other physical and chemical properties such as melting point, boiling point, and density may be available in specialized chemical databases .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research has explored the synthesis routes and chemical reactivity of pyrazole derivatives, highlighting their versatility in organic synthesis. For instance, studies on the synthesis of pyrazole carboxylates, including ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives, have provided insights into their potential applications in developing novel compounds with specific properties. These synthesis methods often involve one-pot reactions, cyclization processes, and the exploration of regioselectivity in chemical reactions, offering a foundation for further functionalization and application of these compounds in various scientific domains (Yue et al., 2010), (Ashton & Doss, 1993).

Fluorescence and Binding Applications

A noteworthy application of pyrazole derivatives, including ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, is in the development of novel fluorescent molecules. Such compounds have been identified as potential fluorophores due to their strong fluorescence intensity, which outperforms their methyl analogues. This property opens up possibilities for their use in binding site studies and as markers in biological research, providing a tool for the visualization and study of biological processes at the molecular level (Wu et al., 2006).

Corrosion Inhibition

Pyrazole derivatives have also been investigated for their corrosion inhibition properties. Studies on pyranpyrazole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in industrial applications. These compounds form a protective adsorbed film on the metal surface, significantly reducing corrosion rates. This application highlights the potential of pyrazole derivatives in enhancing the durability and lifespan of metals used in various industries, aligning with efforts to reduce material degradation and maintenance costs (Dohare et al., 2017).

Antimicrobial and Anticancer Activity

Further research into pyrazole derivatives has explored their potential as antimicrobial and anticancer agents. Novel pyrazole compounds with specific substitutions have shown promising activity against various cancer cell lines and microbial strains, suggesting their potential in the development of new therapeutic agents. These studies underscore the importance of structural modifications in enhancing the biological activity of pyrazole derivatives, pointing to their potential in medicinal chemistry and drug development (Hafez et al., 2016).

Propiedades

IUPAC Name |

ethyl 5-amino-1-[4-[chloro(difluoro)methoxy]phenyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF2N3O3/c1-2-21-12(20)10-7-18-19(11(10)17)8-3-5-9(6-4-8)22-13(14,15)16/h3-7H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYARUKRSKKDEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC(F)(F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)

![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)

![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)

![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2648044.png)

![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)